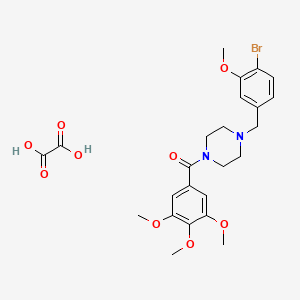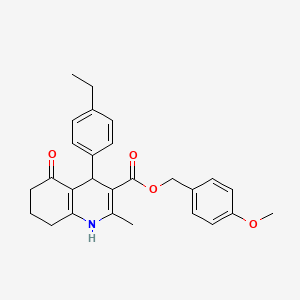
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using a multistep reaction process.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, reducing oxidative stress and improving cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells and reduce inflammation. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate. These include further investigation of its potential therapeutic applications, elucidation of its mechanism of action, and determination of its safety and efficacy. Additionally, future studies could focus on the development of analogs of this compound with improved bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress. Further research is needed to determine its safety and efficacy and to elucidate its mechanism of action.
Synthesemethoden
The synthesis of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate involves a multistep reaction process. The first step involves the reaction of 4-bromo-3-methoxybenzaldehyde with piperazine in the presence of an acid catalyst to form 1-(4-bromo-3-methoxybenzyl)piperazine. The second step involves the reaction of 1-(4-bromo-3-methoxybenzyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The final step involves the reaction of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine with oxalic acid to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has shown potential therapeutic applications in various scientific research fields. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a neuroprotective agent and for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[4-[(4-bromo-3-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O5.C2H2O4/c1-27-18-11-15(5-6-17(18)23)14-24-7-9-25(10-8-24)22(26)16-12-19(28-2)21(30-4)20(13-16)29-3;3-1(4)2(5)6/h5-6,11-13H,7-10,14H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEQLLFFHZSUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Br)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5226417.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)

![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)
![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)


![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)